molecular formula C19H19N5O3S B11986264 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11986264
M. Wt: 397.5 g/mol
InChI Key: IIVBKEYYNFXRLP-FYJGNVAPSA-N
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Description

2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core, a thioether linkage, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether compound is further reacted with hydrazine to form the aceto-hydrazide.

    Condensation with Nitrobenzaldehyde: Finally, the aceto-hydrazide is condensed with 4-nitrobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential antimicrobial and anticancer properties.

    Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: The compound may interfere with signaling pathways that regulate cell growth and survival, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the nitrophenyl group, which may affect its biological activity.

    N’-(1-(4-NITROPHENYL)ETHYLIDENE)ACETOHYDRAZIDE: Lacks the benzimidazole core, which may reduce its stability and reactivity.

Uniqueness

2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is unique due to the combination of its benzimidazole core, thioether linkage, and nitrophenyl group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H19N5O3S/c1-3-23-17-7-5-4-6-16(17)20-19(23)28-12-18(25)22-21-13(2)14-8-10-15(11-9-14)24(26)27/h4-11H,3,12H2,1-2H3,(H,22,25)/b21-13+

InChI Key

IIVBKEYYNFXRLP-FYJGNVAPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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